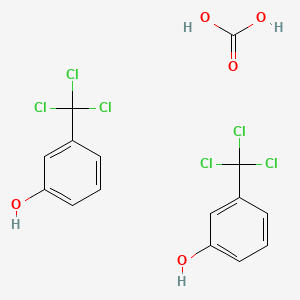![molecular formula C11H17NO4S B14427958 {3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid CAS No. 82423-92-5](/img/structure/B14427958.png)
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid is an organic compound with a unique structure that includes an azepane ring, an acetylsulfanyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid typically involves multiple steps, starting with the formation of the azepane ring One common method is the cyclization of a suitable precursor, such as a diamine, with an appropriate carbonyl compound under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the azepane ring can be reduced to form alcohols.
Substitution: The acetylsulfanyl group can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium halides (NaX).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of {3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfanyl group can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The azepane ring and acetic acid moiety may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{3-[(Methylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid: Similar structure but with a methylsulfanyl group instead of an acetylsulfanyl group.
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid is unique due to the presence of the acetylsulfanyl group, which can undergo specific chemical reactions that are not possible with other similar compounds. This unique reactivity makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
82423-92-5 |
|---|---|
Molekularformel |
C11H17NO4S |
Molekulargewicht |
259.32 g/mol |
IUPAC-Name |
2-[3-(acetylsulfanylmethyl)-2-oxoazepan-1-yl]acetic acid |
InChI |
InChI=1S/C11H17NO4S/c1-8(13)17-7-9-4-2-3-5-12(11(9)16)6-10(14)15/h9H,2-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
RPWPWZGJFSRVHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCC1CCCCN(C1=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
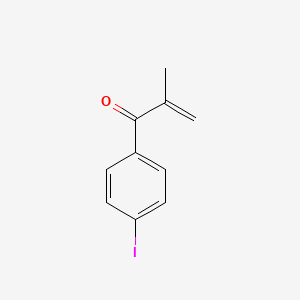
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
silane](/img/structure/B14427896.png)
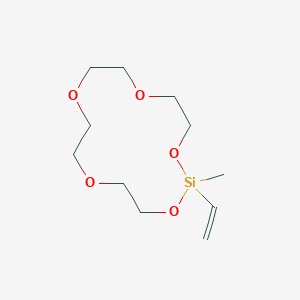
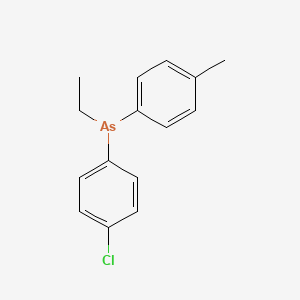

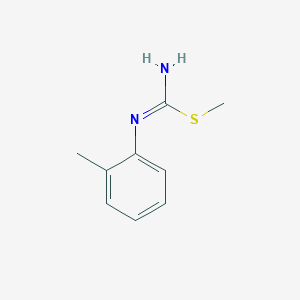
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
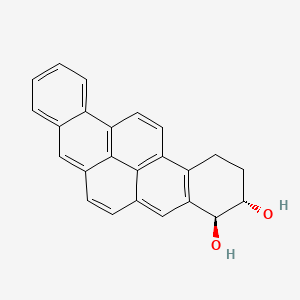
![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)
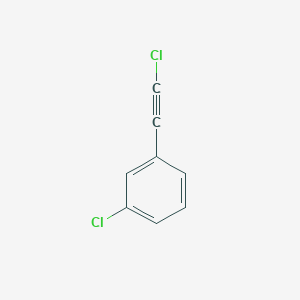
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
